EGFR Tyrosine Kinase Inhibition: 2-Fluoro vs. Unsubstituted Parent Compound
In a head-to-head comparison within a single study, the 2-fluoro derivative exhibited an EGFR IC50 of 24.8 μM, representing a 2.0-fold improvement over the unsubstituted analog 2-hydroxy-N-phenylbenzamide (IC50 = 50 μM) [1][2][3].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 24.8 μM (2.48E+4 nM) |
| Comparator Or Baseline | 2-Hydroxy-N-phenylbenzamide (unsubstituted salicylanilide): IC50 = 50 μM (5.00E+4 nM) |
| Quantified Difference | 2.0-fold lower IC50 (greater potency) |
| Conditions | Solid-phase ELISA assay; EGFR (human) autophosphorylation inhibition; pH 7.4, 2–25 °C; compounds 1–32 from Zhu et al. 2011 study [1][2][3]. |
Why This Matters
Procuring the 2-fluoro congener instead of the unsubstituted parent directly provides a 2-fold potency advantage in EGFR inhibition, reducing the amount of compound required to achieve equivalent target engagement in biochemical assays.
- [1] BindingDB. BDBM234301: N-(2-fluorophenyl)-2-hydroxybenzamide (2). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=234301 View Source
- [2] BindingDB. BDBM234300: 2-Hydroxy-N-phenylbenzamide (1). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=234300 View Source
- [3] Zhu ZW, et al. J Enzyme Inhib Med Chem. 2011;26(1):37-45. PMID: 20583855. View Source
